molecular formula C22H28N2O4 B3001937 Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate CAS No. 2361595-02-8

Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate

Cat. No.: B3001937
CAS No.: 2361595-02-8
M. Wt: 384.476
InChI Key: VRKPGPQKAFQPTF-KRWDZBQOSA-N
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Description

Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step often involves Friedel-Crafts acylation or alkylation reactions.

    Formation of the prop-2-enoyl group: This can be introduced through aldol condensation or similar reactions.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonates are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate: shares structural similarities with other piperidine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

methyl (3S)-1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-3-19(25)23-14-11-22(12-15-23,18-9-5-4-6-10-18)21(27)24-13-7-8-17(16-24)20(26)28-2/h3-6,9-10,17H,1,7-8,11-16H2,2H3/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKPGPQKAFQPTF-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCN(C1)C(=O)C2(CCN(CC2)C(=O)C=C)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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